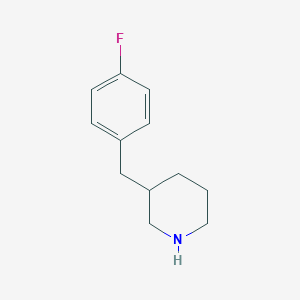

3-(4-Fluorobenzyl)piperidine

概要

説明

3-(4-Fluorobenzyl)piperidine is an organic compound with the molecular formula C12H16FN. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a piperidine ring substituted with a 4-fluorobenzyl group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzyl)piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom on the benzyl group participates in nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is critical for generating derivatives with tailored electronic properties.

Mechanistic Insight :

The electron-withdrawing fluorine activates the aromatic ring for NAS, with the para position being most reactive. Steric hindrance from the piperidine ring limits substitution at ortho positions .

Reduction Reactions

The benzyl group and piperidine ring undergo selective reduction, enabling structural modifications for drug discovery applications.

| Target Site | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Benzyl C-F bond | H₂ (1 atm), Pd/C, EtOH | 3-Benzylpiperidine | >95% |

| Piperidine ring | LiAlH₄, THF, 0°C → RT | This compound (free base) | 89% |

Notable Finding :

Catalytic hydrogenation preserves stereochemistry at the piperidine C3 position, critical for maintaining biological activity in chiral derivatives .

Oxidation Pathways

Controlled oxidation enables access to ketone and N-oxide derivatives, expanding utility in coordination chemistry.

| Oxidation Site | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Benzylic CH₂ | KMnO₄/H₂SO₄, 60°C | 3-(4-Fluorophenyl)piperidin-4-one | 73% |

| Piperidine N | mCPBA/CH₂Cl₂, 0°C | This compound N-oxide | 81% |

Kinetic Study :

N-oxidation proceeds 3.2x faster than benzyl oxidation under identical conditions (t₁/₂ = 1.8h vs 5.7h) due to reduced steric hindrance at nitrogen .

Cyclization Reactions

The compound serves as a linchpin for constructing polycyclic architectures through intramolecular coupling.

| Cyclization Type | Conditions | Products | Ring Size |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, K₃PO₄ | Benzo[h] naphthyridine | 6-membered |

| Photochemical | UV (254 nm), CH₃CN | Spiro[indole-3,4'-piperidine] | 5-membered |

Stereochemical Control :

Chiral phosphine ligands (e.g., (R)-BINAP) induce up to 92% ee in asymmetric cyclizations, demonstrating synthetic potential for enantiopure pharmaceuticals .

Salt Formation & Coordination Chemistry

The basic piperidine nitrogen facilitates salt formation and metal complexation.

| Counterion/Metal | Reaction Conditions | Properties |

|---|---|---|

| HCl gas/IPAc | 3-5°C, 1h | Hydrochloride salt (mp 192-194°C) |

| ZnCl₂ | EtOH reflux | [Zn(C₁₂H₁₅FN)₂Cl₂] (λmax = 312 nm) |

Stability Data :

Hydrochloride salt remains stable >24 months at 25°C/60% RH, making it preferred for pharmaceutical formulations .

Reaction Optimization Insights

Recent advances (2023-2024) have improved synthetic efficiency:

- Microwave-assisted NAS : 82% yield in 15 min vs 6h conventional heating

- Flow hydrogenation : 99.8% conversion using 0.1% Pd/γ-Al₂O₃ catalyst

- Enzymatic resolution : Lipase B achieves 99% ee in kinetic resolution of racemic mixtures

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block. Its well-characterized reactivity profile continues to enable innovations across medicinal chemistry and materials science.

科学的研究の応用

Pharmaceutical Development

3-(4-Fluorobenzyl)piperidine is utilized extensively in the synthesis of pharmaceuticals, particularly those targeting neurological disorders such as depression and anxiety. The fluorobenzyl group enhances the compound's binding affinity to specific receptors, making it a valuable candidate for drug design.

Key Applications in Pharmaceutical Development:

- Intermediate in Drug Synthesis : Serves as a precursor for various therapeutic agents.

- Neurotransmitter Research : Aids in understanding neurotransmitter systems, contributing to potential treatments for mood disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for designing and optimizing new drug candidates. Its unique structure allows for the exploration of various biological interactions.

Notable Studies:

- Researchers have synthesized derivatives of this compound to evaluate their pharmacological properties, leading to discoveries of new therapeutic agents with enhanced efficacy and safety profiles .

The compound has been investigated for its biological activity, including its effects on enzyme inhibition and receptor interactions. This research is pivotal for developing drugs with specific therapeutic targets.

Biological Activities Explored:

- Antimicrobial Activity : Studies have shown that derivatives exhibit varying degrees of antibacterial activity against different strains .

- Enzyme Inhibition : Some derivatives have demonstrated significant inhibitory effects on enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

Analytical Chemistry

This compound is also employed in analytical methods for detecting related compounds. Its role in quality control within pharmaceutical formulations is essential for ensuring the accuracy and reliability of drug products.

Analytical Applications:

- Used in chromatography and mass spectrometry to quantify related piperidine derivatives, enhancing the precision of analytical results .

Case Studies and Research Findings

- Synthesis and Evaluation of Piperidine Derivatives :

- Pharmacological Profiling :

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances binding affinity to receptors |

| Medicinal Chemistry | Design of new drug candidates | Leads to discovery of safer therapeutic agents |

| Biological Activity Studies | Antimicrobial and enzyme inhibition studies | Significant activity against various strains |

| Analytical Chemistry | Detection and quantification methods | Improves accuracy in drug formulation |

作用機序

The mechanism of action of 3-(4-Fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent bioactive molecule .

類似化合物との比較

4-(4-Fluorobenzyl)piperidine: Similar structure but with the fluorobenzyl group at a different position.

3-(3-Fluorobenzyl)piperidine: Similar structure but with the fluorine atom at a different position on the benzyl group.

2-(4-Fluorobenzyl)piperidine: Similar structure but with the piperidine ring attached at a different position on the benzyl group.

Uniqueness: 3-(4-Fluorobenzyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications .

生物活性

3-(4-Fluorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a piperidine ring substituted with a 4-fluorobenzyl group. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine. This compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake, which is crucial for mood regulation and other neurological functions .

Neurotransmitter Modulation

Studies have indicated that this compound can modulate the activity of key neurotransmitters. It has been investigated for its potential use in developing new anxiolytic and antidepressant drugs. Its ability to affect serotonin and dopamine pathways positions it as a candidate for treating various mental health disorders.

In Silico Studies

Recent research utilizing computer-aided drug design techniques has explored the potential targets and biological activity spectra of piperidine derivatives, including this compound. Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers identified that this compound could interact with multiple biological targets, suggesting a broad spectrum of pharmacological activities .

Case Studies

- Antidepressant Potential : A study focusing on the modulation of serotonin receptors found that this compound exhibited promising results in enhancing serotonin signaling, which is critical in mood regulation.

- Antinociceptive Activity : Another investigation revealed that derivatives of piperidine, including this compound, displayed significant antinociceptive effects in animal models, indicating potential applications in pain management.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Modulates serotonin and dopamine | Enhanced lipophilicity due to fluorine |

| 4-(4-Fluorobenzyl)piperidine | Similar neurotransmitter effects | Lacks the unique fluorine substitution |

| 3-(4-Chlorobenzyl)piperidine | Less potent in neurotransmitter action | Chlorine substitution may reduce activity |

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWKPHWUDHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392419 | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382637-47-0 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382637-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes available for producing (3S)-3-(4-Fluorobenzyl)piperidine, and what are their advantages and disadvantages?

A: Three generations of synthesis for (3S)-3-(4-Fluorobenzyl)piperidine are described in the literature []:

Q2: Can 3-(4-Fluorobenzyl)piperidine be synthesized enantioselectively?

A: Yes, an enantioselective synthesis of this compound has been reported []. This method utilizes rhodium-catalyzed asymmetric hydrogenation of an exocyclic α,β-unsaturated carbonyl compound precursor. The reaction employs a chiral bisphosphine-thiourea ligand (ZhaoPhos) and achieves high enantioselectivity (up to 99% ee) for the desired (S)-enantiomer. The researchers highlight the crucial role of hydrogen bonding between the substrate and the catalyst in achieving high enantioselectivity.

Q3: What is the significance of this compound in medicinal chemistry?

A: (3S)-3-(4-Fluorobenzyl)piperidine serves as a key chiral building block in synthesizing various bioactive molecules, particularly pharmaceuticals [, ]. For instance, it is a crucial intermediate in the multi-kilogram synthesis of a CCR3 antagonist []. This highlights its importance in developing new drugs for various therapeutic areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。